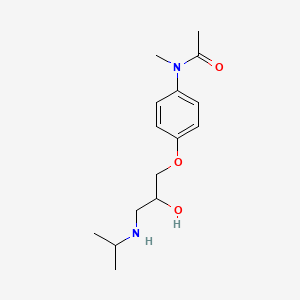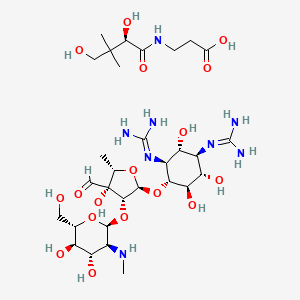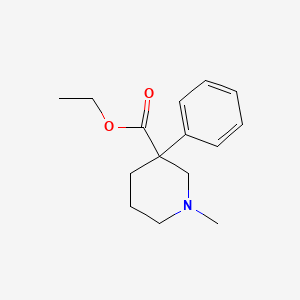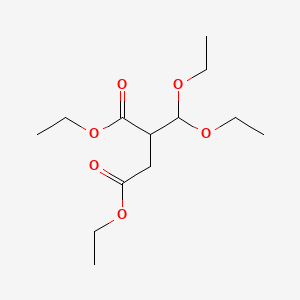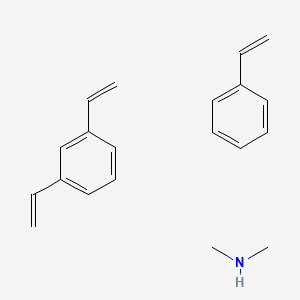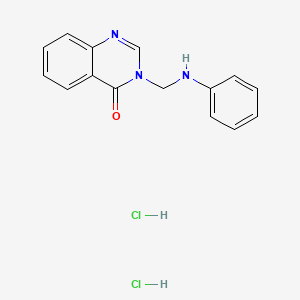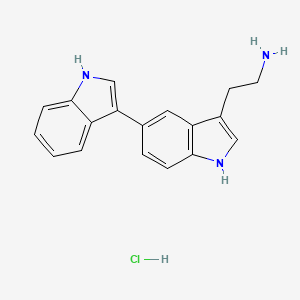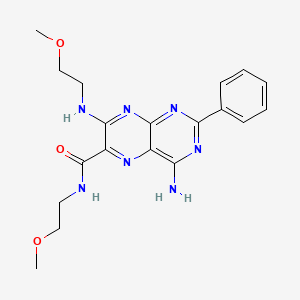
Benzyl-ethyl-diphenylphosphanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl-ethyl-diphenylphosphanium is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to a benzyl group, an ethyl group, and two phenyl groups. This compound is part of the broader class of phosphonium salts, which are known for their diverse applications in organic synthesis and catalysis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Benzyl-ethyl-diphenylphosphanium can be synthesized through several methods. One common approach involves the reaction of triphenylphosphine with benzyl chloride and ethyl iodide under controlled conditions. The reaction typically proceeds via nucleophilic substitution, where the phosphorus atom in triphenylphosphine attacks the electrophilic carbon in benzyl chloride and ethyl iodide, leading to the formation of the desired phosphonium salt.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may involve the use of specialized reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl-ethyl-diphenylphosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced back to the corresponding phosphine.
Substitution: The benzyl and ethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or aryl halides can be used for substitution reactions, often in the presence of a base such as sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a variety of substituted phosphonium salts.
Aplicaciones Científicas De Investigación
Benzyl-ethyl-diphenylphosphanium has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a catalyst in various organic reactions.
Biology: The compound can be used in the synthesis of biologically active molecules and as a probe in biochemical studies.
Industry: this compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of benzyl-ethyl-diphenylphosphanium involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The phosphorus atom in the compound can form stable bonds with various substrates, facilitating a range of chemical transformations. The molecular targets and pathways involved in these reactions are often specific to the particular application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
Triphenylphosphine: A widely used phosphine ligand in organic synthesis and catalysis.
Benzyl-diphenylphosphine: Similar to benzyl-ethyl-diphenylphosphanium but lacks the ethyl group.
Ethyl-diphenylphosphine: Similar to this compound but lacks the benzyl group.
Uniqueness
This compound is unique due to the presence of both benzyl and ethyl groups, which confer distinct reactivity and properties compared to other phosphonium salts. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound in both research and industry.
Propiedades
Número CAS |
74339-30-3 |
|---|---|
Fórmula molecular |
C21H22P+ |
Peso molecular |
305.4 g/mol |
Nombre IUPAC |
benzyl-ethyl-diphenylphosphanium |
InChI |
InChI=1S/C21H22P/c1-2-22(20-14-8-4-9-15-20,21-16-10-5-11-17-21)18-19-12-6-3-7-13-19/h3-17H,2,18H2,1H3/q+1 |
Clave InChI |
UDVXPLCRRFPAQZ-UHFFFAOYSA-N |
SMILES canónico |
CC[P+](CC1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


